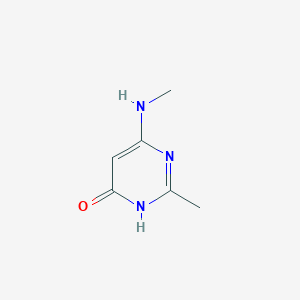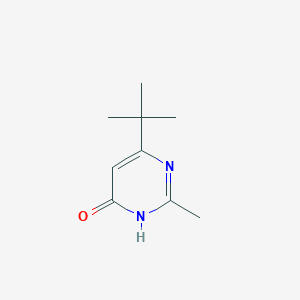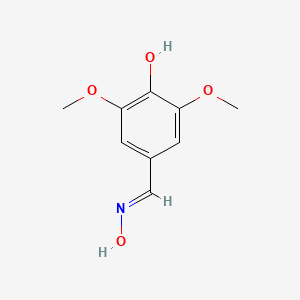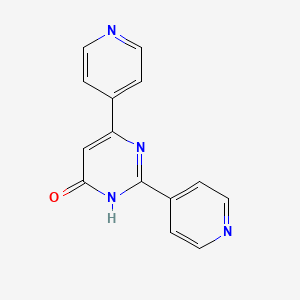
2,6-Di(pyridin-4-yl)pyrimidin-4-ol
Overview
Description
2,6-Di(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C14H10N4O and a molecular weight of 250.26 g/mol This compound features a pyrimidine ring substituted with pyridinyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets by binding to active sites, thereby modulating the function of the target proteins .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activities and moderate cytotoxic and antitubercular activities .
Biochemical Analysis
Biochemical Properties
2,6-Di(pyridin-4-yl)pyrimidin-4-ol plays a crucial role in several biochemical reactions. It acts as an inhibitor for cyclic adenosine monophosphate phosphodiesterase in platelets, which helps in regulating platelet aggregation . Additionally, it supports the inhibition of adenosine in thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens the anti-aggregation activity of prostacyclin and enhances the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension . The interactions of this compound with these enzymes and proteins highlight its importance in biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are primarily responsible for collagen production in liver fibrosis . This inhibition is achieved by inactivating hepatic stellate cells, thereby reducing collagen deposition . The compound’s impact on cell signaling pathways and gene expression underscores its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as an inhibitor for cyclic adenosine monophosphate phosphodiesterase, which regulates the levels of cyclic adenosine monophosphate in cells . This inhibition affects various downstream signaling pathways, ultimately influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing collagen synthesis in hepatic stellate cells . At higher doses, it may cause toxic or adverse effects, including potential damage to liver cells . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels. For instance, the compound’s inhibition of cyclic adenosine monophosphate phosphodiesterase affects the levels of cyclic adenosine monophosphate, which plays a vital role in various metabolic processes . The compound’s involvement in these pathways highlights its significance in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall biochemical activity.
Preparation Methods
The synthesis of 2,6-Di(pyridin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with Pyridinyl Groups: The pyridinyl groups are introduced via nucleophilic substitution reactions, where pyridine derivatives react with the pyrimidine core.
Hydroxylation: The hydroxyl group is introduced at the 4 position through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2,6-Di(pyridin-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Complexation: The compound can form coordination complexes with metal ions, which are of interest in materials science and catalysis.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2,6-Di(pyridin-4-yl)pyrimidin-4-ol has a wide range of applications in scientific research :
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Comparison with Similar Compounds
2,6-Di(pyridin-4-yl)pyrimidin-4-ol can be compared with other similar compounds, such as :
2,4,6-Tris(pyridin-4-yl)pyrimidine: This compound has an additional pyridinyl group, leading to different coordination and electronic properties.
2,6-Di(pyridin-4-yl)pyridine:
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains a benzonitrile group, which influences its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dipyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c19-13-9-12(10-1-5-15-6-2-10)17-14(18-13)11-3-7-16-8-4-11/h1-9H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPRHYQALZHLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)NC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


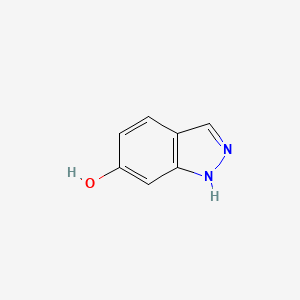
![2-{(E)-2-[(Z)-1-(4-fluorophenyl)ethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417617.png)
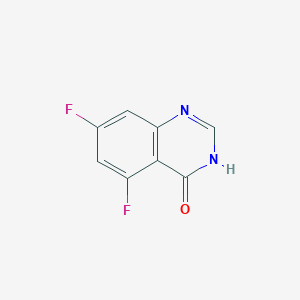
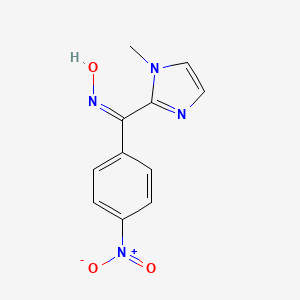
![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)
![2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417626.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)

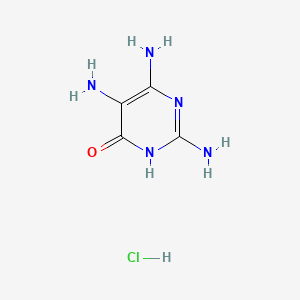
![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)
